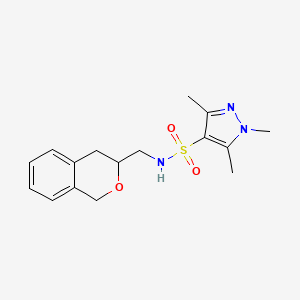
N-(isochroman-3-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(isochroman-3-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H21N3O3S and its molecular weight is 335.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(isochroman-3-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a compound belonging to the pyrazole and sulfonamide class of drugs, known for their diverse pharmacological properties. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure that combines an isochroman moiety with a trimethylpyrazole sulfonamide framework. The general formula can be represented as:
Key Properties:
- Molecular Weight: 298.38 g/mol
- IUPAC Name: this compound
Synthesis
The synthesis of this compound involves multi-step reactions starting from readily available precursors. The process typically includes:
- Formation of the pyrazole ring.
- Introduction of the isochroman moiety.
- Sulfonamide coupling to yield the final product.
The synthesis has been optimized to achieve high yields and purity through techniques such as thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) .
Antiproliferative Activity
Recent studies have demonstrated that derivatives of pyrazole sulfonamides exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound were tested against U937 cells using the CellTiter-Glo Luminescent assay. The results indicated that these compounds can inhibit cell proliferation without exhibiting significant cytotoxicity at certain concentrations .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Protein Glycation: Pyrazole sulfonamides have been reported to inhibit glycation processes, which are implicated in diabetes and aging-related diseases.
- Antibacterial and Antifungal Properties: Some derivatives demonstrate activity against bacterial and fungal strains, suggesting potential use in treating infections .
- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.
Case Studies
A series of experiments were conducted to evaluate the biological effects of this compound:
- Cell Viability Assays: Various concentrations were tested on cancer cell lines, revealing an IC50 value indicating effective inhibition of cell growth.
- In Vivo Studies: Animal models treated with the compound showed reduced tumor growth compared to control groups, further supporting its anticancer potential.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₂O₂S |
| Molecular Weight | 298.38 g/mol |
| Antiproliferative IC50 | [Insert specific IC50 value] |
| Solubility | [Insert solubility data] |
Propiedades
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-1,3,5-trimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-11-16(12(2)19(3)18-11)23(20,21)17-9-15-8-13-6-4-5-7-14(13)10-22-15/h4-7,15,17H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLOJJCDFKYMDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC2CC3=CC=CC=C3CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













